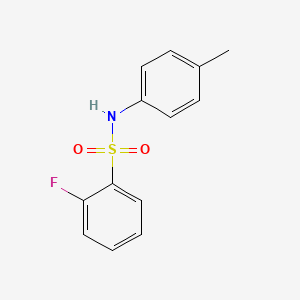

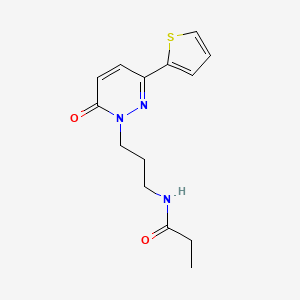

2-fluoro-N-(p-tolyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

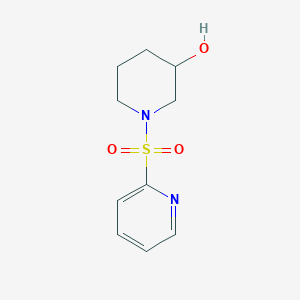

2-Fluoro-N-(p-tolyl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Applications De Recherche Scientifique

Fluorophores Development

The compound, being a single-benzene-based fluorophore, could be used in the development of fluorescence-based materials . These materials have applications in various research fields and industries, particularly in biology and materials science .

Analytical Techniques

The compound could be used in analytical techniques that rely on fluorescence . These techniques are used to analyze and identify the chemical composition and concentration of different substances.

Imaging Techniques

Fluorescence-based materials, such as this compound, are often used in imaging techniques . These techniques are used in various fields, including biology and materials science, to visualize or measure the properties of organic or inorganic substances.

Sensing Techniques

The compound could be used in sensing techniques that rely on fluorescence . These techniques are used to detect and measure the presence of other substances.

Nonlinear Optical Studies

The compound could be used in studies related to nonlinear optics . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds nonlinearly to the electric field E of the light.

Molecular Conformation Studies

The compound could be used in studies related to molecular conformation . These studies are important in understanding the behavior and properties of molecules.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide, a sulfonamide derivative, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate in bacteria, making it a key target for antibacterial drugs .

Mode of Action

The compound inhibits dihydropteroate synthetase by mimicking the natural substrate, para-aminobenzoic acid (PABA) . The structural similarity between sulfonamides and PABA allows the compound to bind to the enzyme and block its activity, thereby inhibiting the production of folate .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, the compound disrupts the folate synthesis pathway . This leads to a decrease in the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleic acids. As a result, bacterial DNA synthesis is inhibited, preventing cell division and growth .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of bacterial DNA synthesis by this compound leads to the cessation of bacterial growth and replication . This makes it an effective antibacterial agent, particularly against bacteria that rely on folate synthesis for growth and survival .

Action Environment

The action of sulfonamides can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for binding to the enzyme, reducing its efficacy . Additionally, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution .

Propriétés

IUPAC Name |

2-fluoro-N-(4-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-10-6-8-11(9-7-10)15-18(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCCZIHEYGEEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2881206.png)

![4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881210.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2881214.png)

![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/no-structure.png)